3-Nitrothiophene-2-carbaldehyde

概要

説明

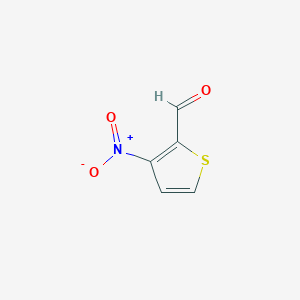

3-Nitrothiophene-2-carbaldehyde is a heterocyclic organic compound featuring a thiophene ring substituted with a nitro group at the 3-position and an aldehyde group at the 2-position. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitrothiophene-2-carbaldehyde typically involves nitration of thiophene derivatives followed by formylation. One common method is the nitration of thiophene to yield 3-nitrothiophene, which is then subjected to a Vilsmeier-Haack reaction to introduce the formyl group at the 2-position .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and formylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

化学反応の分析

Nucleophilic Aromatic Substitution (NAS) at the Nitro Group

The nitro group at position 3 undergoes nucleophilic substitution under basic or acidic conditions. For example:

-

Reaction with thiols : In the presence of K₂CO₃, the nitro group is displaced by thiolate ions (RS⁻), forming 3-sulfenylthiophene derivatives. This reaction is critical for synthesizing fused-ring systems like thieno[3,2-b]thiophenes .

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Methyl thioglycolate, K₂CO₃ | Thieno[3,2-b]thiophene-2,5-dicarboxylate | 71% | |

| 2-Mercaptoacetone, K₂CO₃ | 2,5-Disubstituted thieno[3,2-b]thiophene | 68% |

-

Meisenheimer Complex Formation : Nitrothiophenes without leaving groups (e.g., 5-nitrothiophene-2-carbaldehyde) form stabilized Meisenheimer complexes upon reaction with nucleophiles like amines, enabling further functionalization .

Aldehyde Group Condensation Reactions

The aldehyde group participates in condensation reactions to form Schiff bases, hydrazones, and heterocycles:

-

Schiff Base Formation : Reacts with primary amines (e.g., 2-methyl-3-nitroaniline) to yield imine derivatives, as confirmed by X-ray crystallography .

| Amine | Product | Application | Source |

|---|---|---|---|

| 2-Methyl-3-nitroaniline | 2-Methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline | Crystal engineering |

-

Hydrazone Synthesis : Condensation with hydrazides produces hydrazone derivatives with antimycobacterial activity .

Cyclization Reactions

The aldehyde and nitro groups facilitate intramolecular cyclization:

-

Dieckmann Condensation : Treatment of 3-sulfenylthiophene-2,5-dicarboxylates with sodium alcoholates triggers cyclization to form thieno[3,2-b]thiophenes .

| Starting Material | Reagent | Product | Yield |

|---|---|---|---|

| Methyl 5-formyl-4-nitrothiophene-2-carboxylate | Sodium methoxide | Thieno[3,2-b]thiophene | 65% |

Redox Reactions

-

Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd) reduces the nitro group to an amine, forming 3-aminothiophene-2-carbaldehyde, a precursor for bioactive molecules .

-

Aldehyde Oxidation : Strong oxidants (e.g., KMnO₄) convert the aldehyde to a carboxylic acid, yielding 3-nitrothiophene-2-carboxylic acid.

科学的研究の応用

3-Nitrothiophene-2-carbaldehyde has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

Industry: Utilized in the production of dyes, pigments, and organic semiconductors.

作用機序

The mechanism of action of 3-Nitrothiophene-2-carbaldehyde in biological systems involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that interact with nucleophiles in the cell, leading to various biochemical effects. The aldehyde group can form Schiff bases with amino groups in proteins, affecting their function .

類似化合物との比較

3-Nitrothiophene: Lacks the aldehyde group, making it less reactive in certain synthetic applications.

2-Nitrothiophene-3-carbaldehyde: Similar structure but with different substitution pattern, leading to different reactivity and applications.

Uniqueness: 3-Nitrothiophene-2-carbaldehyde is unique due to its dual functional groups (nitro and aldehyde), which provide a versatile platform for various chemical transformations and applications in multiple fields .

生物活性

3-Nitrothiophene-2-carbaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group () attached to a thiophene ring, along with an aldehyde functional group. The structural formula can be represented as follows:

This structure contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to two key functional groups:

- Nitro Group : This group can undergo bioreduction within biological systems, leading to the formation of reactive intermediates that interact with cellular components, potentially causing antimicrobial or anticancer effects.

- Aldehyde Group : The aldehyde can form covalent bonds with nucleophilic sites in biomolecules, which may alter their function and contribute to its biological activity .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluating various substituted thiophenes found that compounds similar to this compound showed varying degrees of effectiveness against pathogens such as E. coli and A. niger. The minimum inhibitory concentration (MIC) values indicated that certain derivatives could effectively inhibit bacterial growth .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | E. coli |

| 2-Chloro-3,5-dinitrothiophene | 8 | M. luteus |

| 5-Nitrothiophene-2-carbaldehyde | 16 | A. niger |

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance, it was observed to synergize with doxorubicin in ovarian cancer cells, enhancing the therapeutic efficacy against tumors .

Case Studies and Research Findings

- Antibacterial Study : A comprehensive evaluation of nitrothiophenes revealed that derivatives like this compound demonstrated potent antibacterial activity through mechanisms involving nucleophilic attack on the thiophene ring .

- Anticancer Synergy : In a study focused on CXCR2 antagonists, compounds related to 3-nitrothiophene were shown to inhibit CXCL8-mediated signaling pathways, which are implicated in cancer progression . This suggests potential applications in cancer therapy.

- Mechanistic Insights : Research involving mutant strains of E. coli indicated that the nitroreductases NfsB and NfsA are crucial for the activation of nitro-containing compounds like this compound, highlighting a specific pathway through which these compounds exert their antibacterial effects .

特性

IUPAC Name |

3-nitrothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO3S/c7-3-5-4(6(8)9)1-2-10-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYQLCAQGGOJPHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40500574 | |

| Record name | 3-Nitrothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58963-75-0 | |

| Record name | 3-Nitrothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。